molecular formula C13H12BrN3O3S B2536837 3-(3-((4-Bromobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid CAS No. 898607-83-5

3-(3-((4-Bromobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Cat. No. B2536837
CAS RN: 898607-83-5
M. Wt: 370.22
InChI Key: LLVHUKMGVUTUGI-UHFFFAOYSA-N
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Description

3-(3-((4-Bromobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid, also known as BBTP, is a chemical compound that belongs to the class of triazine derivatives. BBTP has been the subject of various scientific research studies due to its potential applications in the field of drug discovery and development.

Scientific Research Applications

Anticancer Activity

Compounds similar to 3-(3-((4-Bromobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid have been synthesized and evaluated for their anticancer properties. For instance, the synthesis of S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one demonstrated significant anticancer activities in vitro against different cancer cell lines, highlighting the potential therapeutic applications of these compounds in oncology (Saad & Moustafa, 2011).

Antimicrobial Activity

Another area of research application for derivatives of this compound is in the development of new antimicrobial agents. A study demonstrated the synthesis and characterization of novel triazol derivatives carrying a 4-bromobenzyl moiety, showing promising results in screening for antimicrobial activity against various bacterial and fungal strains (Kaneria et al., 2016).

Synthesis of Novel Heterocycles

The compound also serves as a precursor in the synthesis of novel heterocyclic compounds with potential biological activities. Research into the efficient synthesis of novel spiro heterocycles containing a triazine nucleus has shown these compounds exhibit some inhibitory action against gram-positive and gram-negative microorganisms, suggesting their utility in developing new antimicrobial agents (Dabholkar & Ravi, 2010).

properties

IUPAC Name

3-[3-[(4-bromophenyl)methylsulfanyl]-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3S/c14-9-3-1-8(2-4-9)7-21-13-15-12(20)10(16-17-13)5-6-11(18)19/h1-4H,5-7H2,(H,18,19)(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVHUKMGVUTUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(C(=O)N2)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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